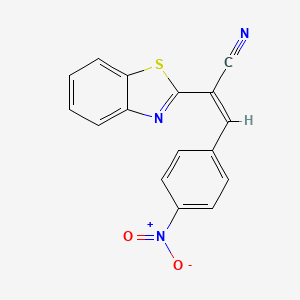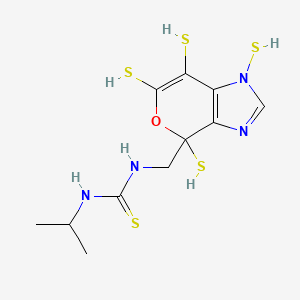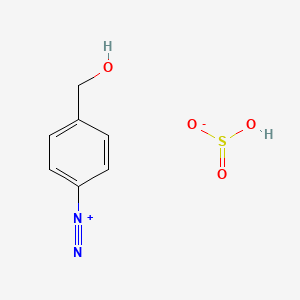
4-(Hydroxymethyl)benzenediazonium bisulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)benzenediazonium bisulfite is an organic compound with the molecular formula C7H8N2O4S. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzenediazonium bisulfite typically involves the diazotization of 4-(hydroxymethyl)aniline. The process begins with the reaction of 4-(hydroxymethyl)aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with sodium bisulfite to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)benzenediazonium bisulfite undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with activated aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form hydrazines using reducing agents like sodium bisulfite.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Azo Coupling: Activated aromatic compounds, such as phenols and anilines, are used under basic conditions.
Reduction: Sodium bisulfite, stannous chloride, or zinc dust are used as reducing agents.
Major Products
Substitution: Aryl halides, phenols, and nitriles.
Coupling: Azo compounds.
Reduction: Hydrazines.
科学的研究の応用
4-(Hydroxymethyl)benzenediazonium bisulfite has several scientific research applications:
作用機序
The mechanism of action of 4-(Hydroxymethyl)benzenediazonium bisulfite involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the nitrogen-nitrogen triple bond, which makes it a good leaving group. In biological systems, the compound can form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
類似化合物との比較
4-(Hydroxymethyl)benzenediazonium bisulfite can be compared with other diazonium salts, such as:
Phenyldiazonium chloride: Similar in reactivity but lacks the hydroxymethyl group.
4-(Hydroxymethyl)benzenediazonium tetrafluoroborate: Similar structure but different counterion, which can affect solubility and reactivity.
The uniqueness of this compound lies in its hydroxymethyl group, which can participate in additional reactions and provide different properties compared to other diazonium salts .
特性
CAS番号 |
109835-10-1 |
|---|---|
分子式 |
C7H8N2O4S |
分子量 |
216.22 g/mol |
IUPAC名 |
hydrogen sulfite;4-(hydroxymethyl)benzenediazonium |
InChI |
InChI=1S/C7H7N2O.H2O3S/c8-9-7-3-1-6(5-10)2-4-7;1-4(2)3/h1-4,10H,5H2;(H2,1,2,3)/q+1;/p-1 |
InChIキー |
RTENQVMGDSHOQL-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1CO)[N+]#N.OS(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


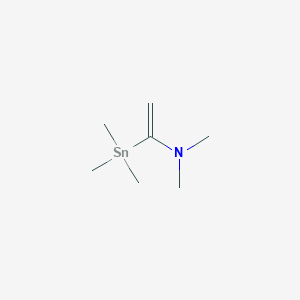
![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
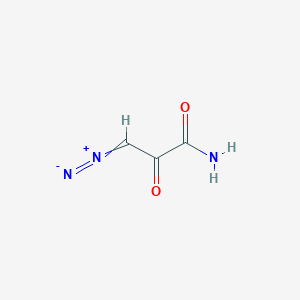
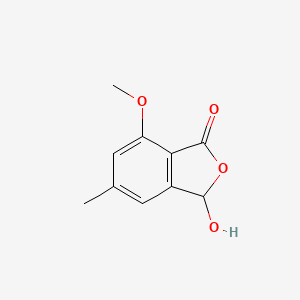
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
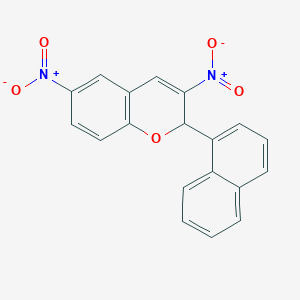
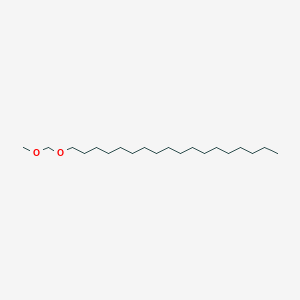
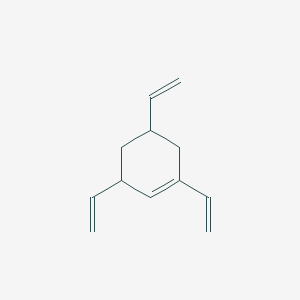
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
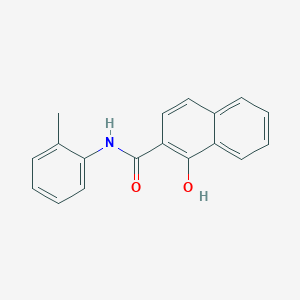
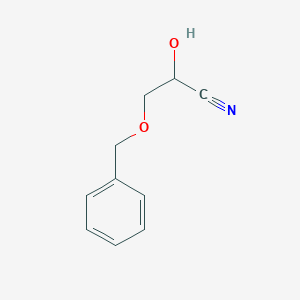
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
